(Butan-2-yl)(2-phenylethyl)amine
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Overview
Description
(Butan-2-yl)(2-phenylethyl)amine is an organic compound with the molecular formula C12H19N. It is a secondary amine, characterized by the presence of a butan-2-yl group and a 2-phenylethyl group attached to the nitrogen atom.
Scientific Research Applications
(Butan-2-yl)(2-phenylethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(2-phenylethyl)amine can be achieved through several methods. One common approach involves the reductive amination of 2-phenylethylamine with butan-2-one. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)(2-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form primary amines or other derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce primary amines .
Mechanism of Action
The mechanism of action of (Butan-2-yl)(2-phenylethyl)amine involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: A simpler analog with a similar structure but lacking the butan-2-yl group.
Butylamine: Contains a butyl group instead of the butan-2-yl group.
Amphetamine: A well-known stimulant with a similar phenylethylamine backbone but different substituents.
Uniqueness
(Butan-2-yl)(2-phenylethyl)amine is unique due to the presence of both the butan-2-yl and 2-phenylethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-phenylethyl)butan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-3-11(2)13-10-9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQANEHTZDNVRFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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